MAGE-1 (102-112)
説明
特性
配列 |
ITKKVADLVGF |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Melanoma-associated antigen 1 (102-112); MAGE-1 (102-112) |
製品の起源 |
United States |
類似化合物との比較
Key Characteristics:
- Expression Profile: Absent in normal ovarian, gastric, and most somatic tissues . Highly expressed in ovarian serous cystadenocarcinoma (72.2% in gastric cancer, 30.1% cytoplasmic expression in ovarian cancer) . Correlates with tumor differentiation and advanced clinical stages in ovarian and gastric cancers .
- Functional Role: Drives tumorigenesis and metastasis by modulating oncogenic pathways. Serves as a biomarker for early diagnosis and prognosis .
Comparison with Similar Compounds
Below is a comparative analysis of MAGE-1 (102-112) with structurally and functionally related tumor antigens, focusing on expression patterns, clinical significance, and therapeutic utility.
Expression Patterns in Malignancies
Key Findings :
- MAGE-1 and MAGE-A3 exhibit higher expression in ovarian and gastric cancers compared to BAGE and GAGE, which are less prevalent .
Clinical and Prognostic Correlations
| Compound | Association with Tumor Stage | Prognostic Value | Therapeutic Target |
|---|---|---|---|
| MAGE-1 (102-112) | Advanced stage, poor differentiation | Predicts poor survival in ovarian cancer | Yes (vaccines) |
| MAGE-A3 | Advanced stage | Independent prognostic marker | Yes (vaccines) |
| HER2 | Aggressive subtypes | Predicts trastuzumab response | Yes (antibodies) |
| GP100 | Early-stage melanoma | Limited prognostic utility | Yes (vaccines) |
Key Insights :
Key Contrasts :
- MAGE-1-based vaccines are HLA-A1-restricted, limiting applicability compared to HER2-targeted therapies, which are broadly usable .
準備方法
Solid-Phase Peptide Synthesis (SPPS)
The most common method for preparing MAGE-1 (102-112) is SPPS, which allows the sequential assembly of amino acids on a solid resin support. Key aspects include:
- Resin choice: Usually, a Wang or Rink amide resin is selected depending on the desired C-terminal modification (acid or amide).
- Fmoc chemistry: The N-terminal amino group is protected by Fmoc (9-fluorenylmethyloxycarbonyl), which is removed by mild base treatment (e.g., piperidine) to allow coupling of the next amino acid.
- Coupling reagents: Commonly used reagents include HBTU, HATU, or DIC with additives like OxymaPure to facilitate peptide bond formation.
- Side-chain protection: Amino acid side chains are protected with acid-labile groups to prevent side reactions during synthesis.
- Cleavage: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers to remove side-chain protecting groups.
This method provides high control over sequence fidelity and allows synthesis of peptides like MAGE-1 (102-112) with precise length and modifications.
Peptide Purification
Following synthesis, crude peptides contain side products and truncated sequences. Purification is typically performed by:
- Reverse-phase high-performance liquid chromatography (RP-HPLC): Using C18 columns with gradients of acetonitrile and water containing 0.1% TFA or formic acid.
- Fraction collection: Peaks corresponding to the target peptide are collected based on UV absorbance (214 nm or 280 nm).
- Lyophilization: Purified fractions are freeze-dried to obtain the peptide in powder form.
Purity levels above 95% are generally required for biological assays.
Peptide Characterization
Characterization confirms the identity and purity of MAGE-1 (102-112):
- Mass spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS confirms molecular weight.
- Analytical HPLC: Confirms purity and retention time.
- Amino acid analysis or sequencing: Optional for further validation.
Biotinylation and Labeling (Optional)
For binding and pull-down assays, MAGE-1 (102-112) peptides are often biotinylated. According to experimental protocols in related MAGE peptide studies:
- Biotinylation site: Usually at the N-terminus or via a spacer such as SGSG to avoid steric hindrance.
- Biotinylated peptide format: "Biotin-SGSG-PEPTIDE-amide" or "Amine-PEPTIDE-GSG-Biocytin amide."
- Coupling: Performed during synthesis or post-synthetically using NHS-biotin reagents.
- Purification: Biotinylated peptides require additional purification steps to remove unreacted biotin.
This modification facilitates immobilization on streptavidin-coated beads for affinity assays.
Research Findings and Experimental Details
A relevant study employing MAGE peptides, including MAGE-A2, used biotinylated peptides in pull-down assays to analyze protein interactions. Although this study focused on MAGE-A2, the preparation methods for peptides such as MAGE-1 (102-112) would be analogous:
The study demonstrated that biotinylated peptides could effectively capture MAGE proteins in vitro, indicating the importance of precise peptide preparation for functional assays.
Summary Table of Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Peptide Length | 11 amino acids (residues 102-112 of MAGE-1) | Specific sequence critical for function |
| Synthesis Method | Fmoc Solid-Phase Peptide Synthesis | Widely used for synthetic peptides |
| Resin Type | Wang or Rink amide resin | Depends on desired C-terminal group |
| Coupling Reagents | HBTU, HATU, or DIC with OxymaPure | Efficient peptide bond formation |
| Cleavage Reagents | TFA with scavengers (e.g., water, TIS, EDT) | Removes peptide from resin and protections |
| Purification | Reverse-phase HPLC (C18 column) | >95% purity required |
| Characterization | Mass spectrometry, analytical HPLC | Confirms identity and purity |
| Biotinylation | N-terminal with SGSG spacer or similar | For affinity-based assays |
| Storage | Lyophilized powder, stored at -20°C | Maintains stability |
Q & A
Q. What are the molecular characteristics of MAGE-1 (102-112), and how do they influence its role as a tumor-associated antigen?
Methodological Answer :
- Use biochemical assays (e.g., mass spectrometry, circular dichroism) to analyze the peptide's secondary structure and stability.
- Validate HLA-A1 restriction via in vitro binding assays and T-cell recognition experiments using HLA-transfected cell lines .
- Reference guidelines for experimental reproducibility, including detailed protocols for peptide synthesis and purity validation (≥95% by HPLC) .
Q. How can researchers experimentally validate the immunogenicity of MAGE-1 (102-112) in melanoma models?
Methodological Answer :
- Employ cytotoxicity assays with patient-derived CTLs co-cultured with HLA-A1⁺ melanoma cell lines .
- Use flow cytometry to measure IFN-γ release or degranulation markers (CD107a) in antigen-specific T cells.
- Ensure statistical rigor by repeating experiments in triplicate and using appropriate controls (e.g., irrelevant peptides, HLA-mismatched cells) .
Q. What are the essential controls to ensure specificity in MAGE-1 (102-112)-related T-cell assays?
Methodological Answer :
Q. How to determine the appropriate sample size for studies on MAGE-1 (102-112) expression in tumor biopsies?
Methodological Answer :
- Conduct power analysis based on preliminary RNA-Seq or IHC data to estimate variability.
- For exploratory studies, a minimum of 30 samples is recommended; for validation, aim for ≥100 samples to ensure statistical significance .
Advanced Research Questions
Q. How can researchers address discrepancies in MAGE-1 (102-112) expression data across heterogeneous tumor microenvironments?
Methodological Answer :
Q. What strategies enhance TCR avidity and specificity for MAGE-1 (102-112)-targeted immunotherapies?
Methodological Answer :
Q. How to design experiments that reconcile conflicting functional data on MAGE-1 (102-112)'s role in immune evasion?
Methodological Answer :
Q. What statistical approaches are optimal for analyzing heterogeneous T-cell response data in MAGE-1 (102-112) studies?
Methodological Answer :
- Apply mixed-effects models to account for inter-patient variability.
- Use machine learning (e.g., random forests) to identify predictors of response.
- Follow guidelines for reporting effect sizes and confidence intervals in immunological studies .
Q. How can multi-allelic HLA presentation of MAGE-1 (102-112) be optimized for broader therapeutic applicability?
Methodological Answer :
- Screen peptide libraries for cross-reactive binding to common HLA alleles (e.g., HLA-A02:01, HLA-B07:02).
- Use dendritic cell-based platforms to assess cross-priming efficiency.
- Reference combinatorial peptide design frameworks from high-throughput immunopeptidomics studies .
Methodological Resources
- Data Reproducibility : Follow the Beilstein Journal’s guidelines for experimental detail and data presentation .
- Conflict Resolution : Use systematic review protocols (e.g., PRISMA) to address data contradictions .
- Advanced Analytics : Leverage tools like Seurat for single-cell data integration or PyMol for structural modeling .
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